4-Methoxy-2,6-dimethylpyridin-3-amine 4-Methoxy-2,6-dimethylpyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1783380-90-4
VCID: VC7285916
InChI: InChI=1S/C8H12N2O/c1-5-4-7(11-3)8(9)6(2)10-5/h4H,9H2,1-3H3
SMILES: CC1=CC(=C(C(=N1)C)N)OC
Molecular Formula: C8H12N2O
Molecular Weight: 152.197

4-Methoxy-2,6-dimethylpyridin-3-amine

CAS No.: 1783380-90-4

Cat. No.: VC7285916

Molecular Formula: C8H12N2O

Molecular Weight: 152.197

* For research use only. Not for human or veterinary use.

4-Methoxy-2,6-dimethylpyridin-3-amine - 1783380-90-4

Specification

CAS No. 1783380-90-4
Molecular Formula C8H12N2O
Molecular Weight 152.197
IUPAC Name 4-methoxy-2,6-dimethylpyridin-3-amine
Standard InChI InChI=1S/C8H12N2O/c1-5-4-7(11-3)8(9)6(2)10-5/h4H,9H2,1-3H3
Standard InChI Key UOZFVDPADPPSNP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=N1)C)N)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-methoxy-2,6-dimethylpyridin-3-amine is C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol. The pyridine ring’s substitution pattern creates distinct electronic and steric environments:

  • The methoxy group at position 4 donates electron density through resonance, activating the ring toward electrophilic substitution.

  • Methyl groups at positions 2 and 6 introduce steric hindrance, limiting accessibility to adjacent sites.

  • The amine group at position 3 serves as a nucleophilic center, enabling participation in condensation and coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₁₂N₂O
Molecular Weight152.19 g/mol
SolubilityModerate in polar solvents (e.g., methanol, DMF)
LogP (Partition Coefficient)Estimated ~1.5 (indicating moderate lipophilicity)
pKa (Amino Group)~4.5–5.0 (weakly basic)

Synthetic Methodologies

Direct Synthesis Routes

While no explicit protocols for 4-methoxy-2,6-dimethylpyridin-3-amine are documented, analogous compounds suggest viable pathways:

  • Nucleophilic Aromatic Substitution: Starting from 3-amino-2,6-dimethylpyridine, methoxy introduction could occur via reaction with methyl iodide or dimethyl sulfate under basic conditions.

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling could attach aryl or alkyl groups to pre-functionalized intermediates, though steric effects from methyl substituents may necessitate tailored catalysts.

Industrial Scalability Challenges

Industrial production faces hurdles such as:

  • Regioselectivity Control: Ensuring precise methoxy and methyl group placement requires optimized reaction conditions.

  • Purification Complexity: Similar boiling points among substituted pyridines complicate distillation-based separation.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-donating methoxy group directs electrophiles to the 5-position of the pyridine ring. For example, nitration would predominantly yield 5-nitro-4-methoxy-2,6-dimethylpyridin-3-amine.

Nucleophilic Reactions

The amine group participates in:

  • Acylation: Reacting with acetyl chloride to form 3-acetamido derivatives.

  • Schiff Base Formation: Condensation with aldehydes to generate imine-linked structures.

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide could yield N-oxide derivatives, altering electronic properties.

  • Reduction: Catalytic hydrogenation might saturate the pyridine ring, though methyl and methoxy groups may sterically hinder this process.

Applications in Materials Science

Coordination Polymers

The amine and methoxy groups enable metal coordination, forming frameworks with applications in gas storage. For example, copper(II) complexes of similar pyridines exhibit porosity tunable by substituent bulk.

Organic Electronics

Conjugated polymers incorporating methoxy-pyridine monomers demonstrate tunable bandgaps (~2.1–3.0 eV), making them candidates for organic light-emitting diodes (OLEDs).

Comparison with Structural Analogs

Table 2: Substituent Effects on Pyridine Derivatives

CompoundSubstituentsKey Property Differences
2,4-Dimethylpyridin-3-amine2-,4-CH₃; 3-NH₂Higher nucleophilicity, lower solubility
6-Methoxy-2,4-dimethylpyridin-3-amine6-OCH₃; 2-,4-CH₃; 3-NH₂Enhanced solubility, reduced steric hindrance
4-Methoxy-2,6-dimethylpyridin-3-amine4-OCH₃; 2-,6-CH₃; 3-NH₂Balanced electronic effects, moderate reactivity

Future Research Directions

  • Synthetic Optimization: Developing regioselective methods for methoxy introduction.

  • Toxicological Profiling: Assessing hepatotoxicity and neurotoxicity in vitro.

  • Material Characterization: Exploring catalytic activity in transition metal complexes.

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